molecular formula C21H24N4O3 B055390 Bzpheal-ala CAS No. 120411-99-6

Bzpheal-ala

Cat. No. B055390
M. Wt: 380.4 g/mol
InChI Key: NPPDLAFXCDTLAS-CDTGLVORSA-N
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Description

“Bzpheal-ala” is an acylhydrazide obtained from the reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide . It has a molecular formula of C21H24N4O3.


Synthesis Analysis

The synthesis of “Bzpheal-ala” involves the reaction between peptide aldehydes and acylhydrazones . This reaction affords derivatives that represent potential prodrugs for selective inhibition of lysosomal enzymes .


Chemical Reactions Analysis

When “Bzpheal-ala” is introduced into ongoing reactions catalyzed by alpha-chymotrypsin or papain, the rate of these reactions diminishes more rapidly with time than do those of controls lacking "Bzpheal-ala" .

Scientific Research Applications

  • Proteolytic Enzyme Inhibition : BzPheal-ala acts as a potential prodrug for selective inhibition of lysosomal enzymes. The compound diminishes the rate of reactions catalyzed by alpha-chymotrypsin or papain more rapidly over time compared to controls without BzPheal-ala. The extent of inhibition is significantly higher at pH 5 than at pH 7, suggesting a pH-dependent inhibitory effect. The inhibition properties are explained by a reaction scheme that includes the hydrolysis of BzPheal-ala to regenerate N-benzoyl-L-phenylalaninal, which is a potent inhibitor for serine or cysteine proteases (Silver & Haskell, 1989).

  • Microenvironment of Low pH : It has been studied that when alpha-chymotrypsin, immobilized in a collodion membrane, is exposed to certain conditions, it generates a microenvironment of low pH. This acidic microenvironment markedly increases the rate of hydrolysis of BzPheal-ala dissolved in the buffer solution. The observed enhancement in hydrolysis rate is significantly greater than in control experiments that do not form a pH-gradient. This phenomenon is quantitatively explained if attributed to the microenvironmental conditions induced by immobilized proteinase (Silver & Haskell, 1990).

properties

IUPAC Name

N-[(2E)-2-[[(2S)-2-acetamidopropanoyl]hydrazinylidene]-3-phenylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-15(23-16(2)26)20(27)25-24-19(13-17-9-5-3-6-10-17)14-22-21(28)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,22,28)(H,23,26)(H,25,27)/b24-19+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPDLAFXCDTLAS-CDTGLVORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N/N=C(\CC1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bzpheal-ala

CAS RN

120411-99-6
Record name Bzpheal-ala
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120411996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Silver, JH Haskell - Journal of medicinal chemistry, 1989 - ACS Publications
… When BzPheal=Ala is introduced into ongoing reactions … lacking BzPheal=Ala. Furthermore, the disparity between run … that recognizes three important properties of BzPheal=Ala: (1) It …
Number of citations: 6 pubs.acs.org
MS Silver, JH Haskell - Biochimica et Biophysica Acta (BBA)-Protein …, 1990 - Elsevier
… The presence of this locally highly acidic region produces a marked increase in the rate of hydrolysis of BzPheai=Aia dissolved in the buffer solution (BzPheal=Ala is the acylhydrazide …
Number of citations: 5 www.sciencedirect.com

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